molecular formula C10H12N2O2 B11780788 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine

Katalognummer: B11780788
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: CITYOMBXVHAOJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

The synthesis of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and 2-bromoanisole.

    Cyclization: The initial step involves the cyclization of 2-aminophenol with 2-bromoanisole under basic conditions to form the benzoxazole ring.

    Substitution: The methoxy group is introduced through a nucleophilic substitution reaction.

    Amination: Finally, the ethanamine side chain is attached via a reductive amination process.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine can be compared with other benzoxazole derivatives:

    1-(6-Chlorobenzo[D]oxazol-2-YL)ethanamine: This compound has a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.

    1-(6-Methylbenzo[D]oxazol-2-YL)ethanamine: The presence of a methyl group instead of a methoxy group affects its biological activity and solubility.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12N2O2

Molekulargewicht

192.21 g/mol

IUPAC-Name

1-(6-methoxy-1,3-benzoxazol-2-yl)ethanamine

InChI

InChI=1S/C10H12N2O2/c1-6(11)10-12-8-4-3-7(13-2)5-9(8)14-10/h3-6H,11H2,1-2H3

InChI-Schlüssel

CITYOMBXVHAOJK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC2=C(O1)C=C(C=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.